3-(Isopropylthio)-5-methylisoxazole
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Overview
Description
3-(Isopropylthio)-5-methylisoxazole is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an isopropylthio group and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylthio)-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine to form the corresponding oxime, followed by cyclization with sulfur and isopropyl halide to introduce the isopropylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylthio)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or the isopropylthio group.
Substitution: The methyl and isopropylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
3-(Isopropylthio)-5-methylisoxazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isopropylthio)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring and the isopropylthio group can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-5-methylisoxazole: Similar structure but with a methylthio group instead of an isopropylthio group.
3-(Ethylthio)-5-methylisoxazole: Contains an ethylthio group instead of an isopropylthio group.
3-(Isopropylthio)-5-ethylisoxazole: Has an ethyl group on the isoxazole ring instead of a methyl group.
Uniqueness
3-(Isopropylthio)-5-methylisoxazole is unique due to the presence of both the isopropylthio and methyl groups on the isoxazole ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11NOS |
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Molecular Weight |
157.24 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5(2)10-7-4-6(3)9-8-7/h4-5H,1-3H3 |
InChI Key |
ZXCFTXRYQPBSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)SC(C)C |
Origin of Product |
United States |
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